molecular formula C16H18N4O3 B11986820 3-Cyclopropyl-N'-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-Cyclopropyl-N'-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11986820
M. Wt: 314.34 g/mol
InChI Key: QDCJTQNWIPAZAI-RQZCQDPDSA-N
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Description

3-Cyclopropyl-N’-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N’-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene moiety.

    2,5-Dimethoxybenzylidene derivatives: Similar structure but different core scaffold.

    Other pyrazole derivatives: Varying substituents on the pyrazole ring.

Uniqueness

The unique combination of the cyclopropyl group, pyrazole ring, and dimethoxybenzylidene moiety may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-22-12-5-6-15(23-2)11(7-12)9-17-20-16(21)14-8-13(18-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

QDCJTQNWIPAZAI-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=C2)C3CC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=C2)C3CC3

Origin of Product

United States

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